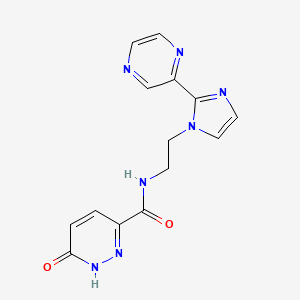

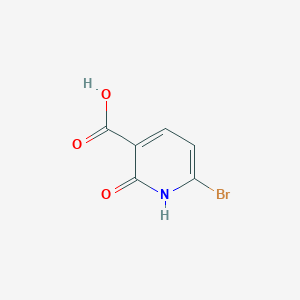

![molecular formula C19H16FN3OS2 B2879719 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1209254-38-5](/img/structure/B2879719.png)

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide” is a novel thiazole derivative containing an imidazole and furan scaffold . It’s part of a class of compounds that have been tested for antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of this compound involves several steps. Carbothioamides were generated in high yield by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in EtOH with a catalytic amount of conc. HCl . The reaction of carbothioamides with hydrazonyl chlorides in EtOH with triethylamine at reflux produced 1,3-thiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an imidazole ring fused to a thiazole ring, which is further substituted with phenyl and fluorophenyl groups .Chemical Reactions Analysis

In a different approach, the 1,3-thiazole derivatives were produced by reacting carbothioamides with chloroacetone to afford intermediates, followed by diazotization with 4-methylbenzenediazonium chloride . The thiourea derivatives then reacted with ethyl chloroacetate in ethanol with AcONa at reflux to give the thiazolidinone derivatives .Wissenschaftliche Forschungsanwendungen

Anticancer Screening

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, similar to the chemical of interest, were synthesized and evaluated for their cytotoxic activities against different cancer cell lines. The study revealed that derivatives exhibited significant cytotoxic results against breast cancer, showcasing the potential of such compounds in anticancer applications. The study also included molecular modeling and docking studies, providing insights into the compounds' interactions with biological targets (Sraa Abu-Melha, 2021).

Antitumor Activity

Another study focused on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting their synthesis and evaluation for antitumor activity. This research demonstrated that certain compounds showed considerable anticancer activity against various cancer cell lines, underlining the therapeutic potential of these molecules in cancer treatment (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antibacterial Evaluation

A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties was conducted to evaluate their antibacterial activities against several bacteria strains. These compounds showed promising results, with one compound in particular demonstrating superior activity compared to standard treatments, highlighting the potential of these molecules in developing new antibacterial agents (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020).

Anti-Lung Cancer Activity

Research into fluoro substituted benzo[b]pyran compounds related to the chemical structure of interest has identified potential anti-lung cancer activity. These compounds were tested against human cancer cell lines, showing anticancer activity at low concentrations compared to a reference drug, indicating their potential in lung cancer therapy (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).

Antimicrobial Effects

A study on novel thiazole derivatives examined their antimicrobial effects against various foodborne pathogens and Candida species. These substances demonstrated considerable antimicrobial activity, suggesting their potential use in combating foodborne infections and yeast infections (M. Y. Cankiliç, L. Yurttaş, 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS2/c20-14-3-7-16(8-4-14)26-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-25-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJLUJILMMNVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

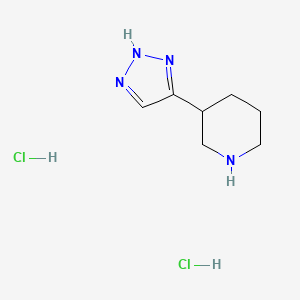

![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)

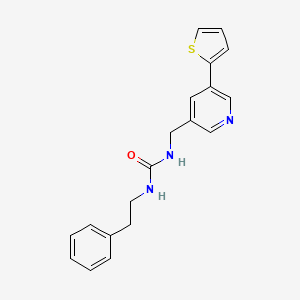

![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)

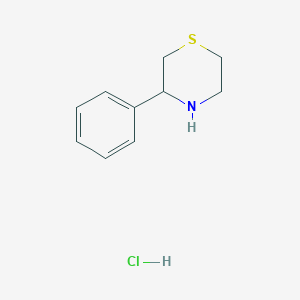

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)